molecular formula C7H12N4O B1294009 4-(4-amino-1H-pyrazol-1-yl)butanamide CAS No. 1172325-06-2

4-(4-amino-1H-pyrazol-1-yl)butanamide

Cat. No. B1294009
CAS RN: 1172325-06-2
M. Wt: 168.2 g/mol
InChI Key: FXEANMJANRFKGT-UHFFFAOYSA-N
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Description

“4-(4-amino-1H-pyrazol-1-yl)butanamide” is a chemical compound with the molecular formula C7H12N4O and a molecular weight of 168.2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for “4-(4-amino-1H-pyrazol-1-yl)butanamide” is 1S/C7H12N4O/c8-6-4-10-11(5-6)3-1-2-7(9)12/h4-5H,1-3,8H2,(H2,9,12) . This indicates the presence of a pyrazole ring attached to a butanamide group.


Physical And Chemical Properties Analysis

“4-(4-amino-1H-pyrazol-1-yl)butanamide” is a solid substance at room temperature . It has a molecular weight of 168.2 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The pyrazole nucleus serves as an easily accessible scaffold with significant therapeutic potential. While various pyrazole derivatives have been explored, the focus on aminopyrazoles —those bearing a free amino group at the 3, 4, or 5 position—remains relatively unexplored. These aminopyrazoles can serve as valuable ligands for receptors, enzymes, and other biological targets. Notably, they have been investigated as inhibitors of kinases (such as p38MAPK), COX enzymes, and targets relevant to bacterial and viral infections .

Anticancer and Anti-Inflammatory Properties

Among the most promising applications, aminopyrazoles have demonstrated significant results in the field of cancer therapy. For instance, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide (also known as Pirtobrutinib ) is a reversible inhibitor of Bruton Kinase (BTK). BTK inhibition is crucial for treating B-cell-driven malignancies, making this compound a potential breakthrough .

Treatment of Idiopathic Pulmonary Fibrosis (IPF)

Idiopathic Pulmonary Fibrosis (IPF) is a chronic, life-threatening lung disease. Researchers have discovered that 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide acts as an effective inhibitor for IPF. Its unique structure targets specific domains, making it a promising therapeutic agent .

Antileishmanial and Antimalarial Activities

Compound 13 (exact structure not specified here) exhibits potent in vitro antipromastigote activity. Molecular simulations suggest that it fits well within the active site of LmPTR1, a critical enzyme in Leishmania parasites. The binding free energy of this compound is favorable, indicating its potential as an antileishmanial agent .

Imidazole-Containing Compounds

While not directly related to the amino-pyrazole discussed, imidazole-containing compounds are worth mentioning. They have diverse applications, including antifungal, antibacterial, and antiviral properties. Researchers continue to explore their therapeutic potential .

Future Directions

While specific future directions for “4-(4-amino-1H-pyrazol-1-yl)butanamide” are not available, research into pyrazole derivatives is ongoing due to their diverse biological activities . For instance, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

properties

IUPAC Name

4-(4-aminopyrazol-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c8-6-4-10-11(5-6)3-1-2-7(9)12/h4-5H,1-3,8H2,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEANMJANRFKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649340
Record name 4-(4-Amino-1H-pyrazol-1-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-amino-1H-pyrazol-1-yl)butanamide

CAS RN

1172325-06-2
Record name 4-(4-Amino-1H-pyrazol-1-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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